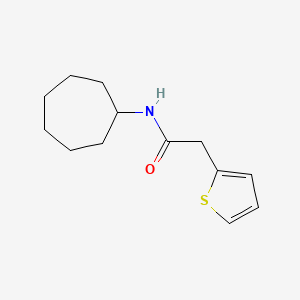

1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

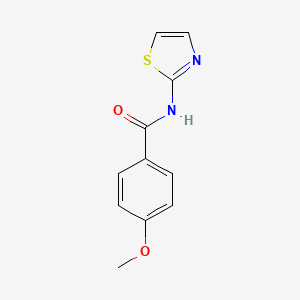

1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide, also known as AMPI, is a chemical compound that has been studied extensively in scientific research. It belongs to the class of sulfonamide compounds and has been found to have potential applications in various fields, including medicine, biotechnology, and pharmacology.

Aplicaciones Científicas De Investigación

Cognitive Enhancements via Receptor Antagonism

One notable study found that SB-399885, a compound with structural similarities to "1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide", acts as a potent and selective antagonist at the 5-HT6 receptor. This receptor's blockage has been linked to cognitive enhancements, as demonstrated in models of aged rat spatial learning and memory tasks. SB-399885's effects include reversing scopolamine-induced deficits and improving performance in water maze tests, suggesting potential therapeutic utility in cognitive disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Fungicidal and Insecticidal Activities

Another research area involves the synthesis and biological activity evaluation of 1-acetyl-3,5-diarylpyrazoline derivatives, demonstrating broad-spectrum fungicidal and insecticidal properties. These derivatives, by incorporating the beta-methoxyacrylate pharmacophore, exhibit potent activities against various agricultural pests and fungi. This suggests a potential for developing new agrochemicals that could enhance crop protection strategies (Zhao et al., 2008).

Anti-inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities

Further expanding the scope of applications, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides has been explored. These compounds were evaluated for a range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase inhibition. The results highlight the potential for these derivatives to be developed into therapeutic agents for various conditions, underscoring the versatile applications of sulfonamide compounds in drug development (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activity

The antimicrobial properties of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have also been investigated, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

Moreover, research into the inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines highlights the potential for treating conditions associated with altered enzyme activity. The enzyme inhibition data indicate possible applications in managing conditions like glaucoma, epilepsy, and mountain sickness, presenting a pathway for the development of new therapeutic agents (Gul et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-acetyl-N-methyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-11-10-14-12-16(8-9-17(14)19)23(21,22)18(2)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJBRLIYEOKMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)